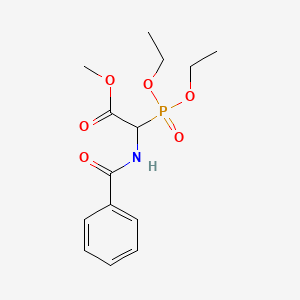![molecular formula C23H34N2O2 B14288515 5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine CAS No. 121554-34-5](/img/structure/B14288515.png)
5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of octyloxy and pentyloxy substituents attached to the phenyl and pyrimidine rings, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Octyloxy and Pentyloxy Groups: The octyloxy and pentyloxy groups can be introduced through nucleophilic substitution reactions. For example, the phenyl ring can be functionalized with a pentyloxy group using a Williamson ether synthesis, where pentyloxy halide reacts with phenol in the presence of a base. Similarly, the pyrimidine ring can be functionalized with an octyloxy group using a similar approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octyloxy or pentyloxy groups can be replaced by other nucleophiles such as halides, thiols, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl, KBr), thiols (e.g., RSH), amines (e.g., NH₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, thiolated derivatives, aminated derivatives
科学研究应用
5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes, such as enzyme-substrate interactions and receptor-ligand binding.
Medicine: The compound may have potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of advanced materials, such as liquid crystals, polymers, and nanomaterials.
作用机制
The mechanism of action of 5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
4-(Octyloxy)phenyl 4-(pentyloxy)benzoate: Similar in structure but with a benzoate instead of a pyrimidine ring.
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: A bicyclic pyrimidine derivative with different substituents.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A pyrazolo-pyrimidine derivative with nitro and amino groups.
Uniqueness
5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine is unique due to its specific combination of octyloxy and pentyloxy substituents, which confer distinct chemical and physical properties
属性
CAS 编号 |
121554-34-5 |
|---|---|
分子式 |
C23H34N2O2 |
分子量 |
370.5 g/mol |
IUPAC 名称 |
5-octoxy-2-(4-pentoxyphenyl)pyrimidine |
InChI |
InChI=1S/C23H34N2O2/c1-3-5-7-8-9-11-17-27-22-18-24-23(25-19-22)20-12-14-21(15-13-20)26-16-10-6-4-2/h12-15,18-19H,3-11,16-17H2,1-2H3 |
InChI 键 |
XOILUCSJTXOMTE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B14288432.png)
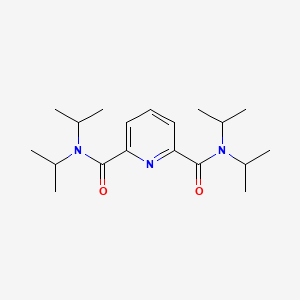
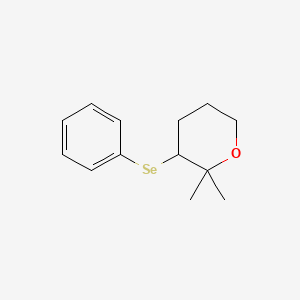
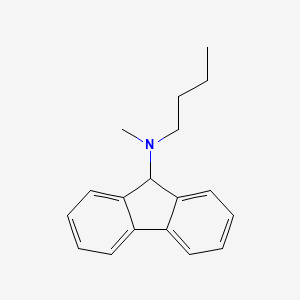
![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)
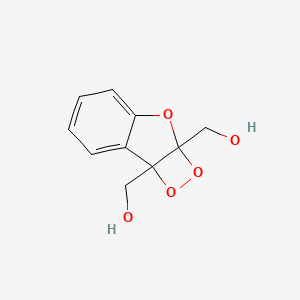

![1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one](/img/structure/B14288467.png)
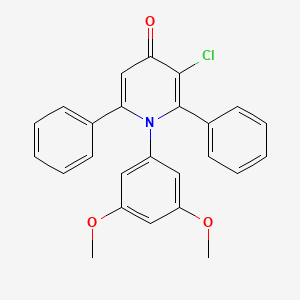
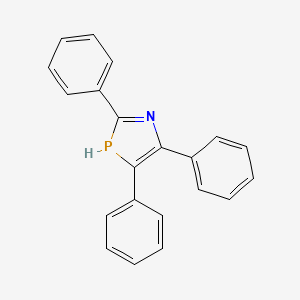
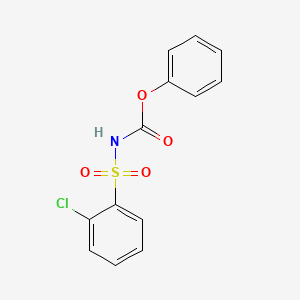
![1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole](/img/structure/B14288507.png)

